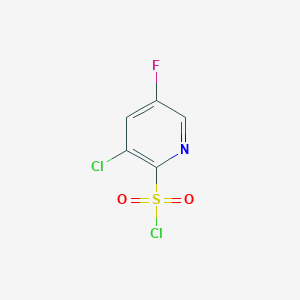

3-Chloro-5-fluoropyridine-2-sulfonyl chloride

Description

Properties

IUPAC Name |

3-chloro-5-fluoropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(8)2-9-5(4)12(7,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMGYHWIPOAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination of Pyridine Ring

Introduction of Sulfonyl Chloride Group

Sulfonyl Chloride Synthesis via Diazotization and Chlorination

The sulfonyl chloride group at the 2-position of the pyridine ring is introduced through a diazotization reaction followed by chlorination:

- Starting from 3-aminopyridine, diazotization is performed using sodium nitrite and sodium fluoroborate in dilute hydrochloric acid (6-10 mol/L) at temperatures below 10°C to form a diazonium fluoroborate intermediate.

- This intermediate is then reacted with thionyl chloride in the presence of a catalyst such as cuprous chloride or cupric chloride, leading to the formation of pyridine-3-sulfonyl chloride.

- This method provides a controlled and efficient route to sulfonyl chloride derivatives with high selectivity and yield.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Diazotization | NaNO2, NaBF4, HCl (6-10 M), <10°C | Diazonium fluoroborate salt | Intermediate |

| Chlorination | Thionyl chloride + CuCl/CuCl2 catalyst | Pyridine-3-sulfonyl chloride | High yield, selective |

Chlorination of Hydroxypyridine Sulfonic Acids

An alternative approach involves:

- Starting from hydroxypyridine-3-sulfonic acids.

- Reacting with phosphorus trichloride in the presence of phosphorus oxychloride formed in situ, which acts as an additional solvent.

- Chlorination proceeds smoothly under controlled conditions, yielding chloropyridine sulfonyl chlorides in near-quantitative yields.

- This method simplifies handling compared to phosphorus pentachloride and allows easy control of reaction via chlorine gas feed rate.

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Chlorination | PCl3 + Cl2, formation of POCl3 | Chloropyridine sulfonyl chloride | ~Quantitative | Industrially favorable |

Integration: Preparation of 3-Chloro-5-fluoropyridine-2-sulfonyl chloride

While direct literature specifically naming this compound is limited, the synthesis logically integrates the above methods:

Synthesize 3-chloro-5-fluoropyridine intermediate via controlled chlorination and fluorination of pyridine derivatives.

Introduce sulfonyl chloride at the 2-position by converting the corresponding amino or hydroxypyridine precursor into sulfonyl chloride through diazotization and chlorination or via sulfonic acid chlorination routes.

Purification and isolation steps ensure high purity (typically above 98%) suitable for industrial applications.

Summary Table of Preparation Methods

Research Findings and Industrial Implications

- The fluorination step using mixed fluoride salts and high-boiling solvents is crucial for achieving high regioselectivity and yield in halogenated pyridine synthesis.

- Diazotization with fluoroborate salts followed by chlorination provides a mild and efficient route to sulfonyl chlorides, avoiding harsher conditions and improving safety.

- Use of phosphorus trichloride and chlorine gas for sulfonyl chloride formation from sulfonic acids offers a scalable and controllable industrial process with high purity products.

- Combining these methods allows the preparation of complex halogenated sulfonyl chlorides like this compound with high yield and purity, suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as palladium and copper are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-Chloro-5-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoropyridine-2-sulfonyl chloride involves its ability to react with various biological targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This property makes the compound valuable in the development of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

Positional Isomers: 6-Chloro-5-fluoropyridine-3-sulfonyl Chloride

This isomer shares the same molecular formula (C₅H₂Cl₂FNO₂S, MW 230.05) but differs in substituent placement: chlorine at the 6-position, fluorine at the 5-position, and sulfonyl chloride at the 3-position (CAS 1261737-06-7) . Key differences include:

- Reactivity : The sulfonyl chloride group at the 3-position may exhibit altered reactivity in nucleophilic substitution reactions due to steric and electronic effects compared to the 2-position.

- Synthetic Applications : The 3-sulfonyl chloride isomer could favor different coupling pathways in cross-coupling reactions, influencing its utility in drug discovery.

Functional Group Variants: 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

This compound (C₆H₃ClF₃NO₂S) replaces the 5-fluorine and 3-chlorine with a trifluoromethyl group. Key distinctions include:

- Stability : Increased steric bulk from the trifluoromethyl group may reduce hydrolysis susceptibility compared to the smaller halogens in the target compound.

Substituted Pyridine Sulfonyl Chlorides: 5-Chloro-2-methoxypyridine-3-sulfonyl Chloride

This derivative (C₆H₅ClNO₃S, CAS 1261451-92-6) features a methoxy group at the 2-position and sulfonyl chloride at the 3-position . Comparisons include:

- Solubility : The methoxy group improves solubility in polar solvents, unlike the hydrophobic fluorine and chlorine in the target compound.

- Reactivity : The electron-donating methoxy group may deactivate the pyridine ring, slowing sulfonamide formation compared to the electron-withdrawing halogens in 3-chloro-5-fluoropyridine-2-sulfonyl chloride.

Tabulated Comparison of Key Properties

Biological Activity

3-Chloro-5-fluoropyridine-2-sulfonyl chloride is a versatile compound with significant biological activity, particularly in medicinal chemistry and drug development. Its molecular structure, characterized by the presence of both chlorine and fluorine atoms along with a sulfonyl chloride group, contributes to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : 230.04 g/mol

- Structure : The compound features a pyridine ring substituted with chlorine and fluorine atoms, alongside a sulfonyl chloride functional group, which enhances its reactivity towards nucleophiles.

The sulfonyl chloride group in this compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction often leads to inhibition or modulation of enzymatic activities, making it valuable in the design of enzyme inhibitors and receptor modulators.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance:

- Case Study : A series of TASIN analogs, which include sulfonamide moieties similar to this compound, were evaluated against colon cancer cell lines. The study found that several analogs displayed IC values below 5 nM, indicating strong antiproliferative activity against specific cancer cell lines, particularly those with mutant APC status .

| Compound | IC (nM) | Cancer Cell Line |

|---|---|---|

| TASIN Analog 1 | <5 | DLD-1 |

| TASIN Analog 2 | <0.1 | DLD-1 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

- Mechanism : The sulfonyl chloride group can react with nucleophilic amino acid residues in enzyme active sites, leading to irreversible inhibition.

- Example : Inhibitors developed from this compound have shown promise in targeting enzymes involved in cancer metabolism.

Synthesis and Applications

This compound is synthesized through chlorination and fluorination processes involving pyridine derivatives. Its applications extend beyond anticancer research:

- Pharmaceutical Intermediates : It serves as a building block for synthesizing various pharmaceuticals.

- Agrochemicals : The compound is utilized in developing agrochemical products due to its biological activity.

- Research Applications : It is used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-fluoropyridine | Lacks sulfonyl chloride | Less reactive, lower biological activity |

| 3-Bromo-5-fluoropyridine-2-sulfonyl chloride | Bromine instead of chlorine | Different reactivity profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.